6-{[2-(2-Methoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-{[(2-METHOXYPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyclohexene ring, a carboxylic acid group, and a methoxyphenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2-METHOXYPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methoxyphenethylamine with cyclohexene-1,3-dione under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including acylation and cyclization, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-{[(2-METHOXYPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-{[(2-METHOXYPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-{[(2-METHOXYPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-{[(2-HYDROXYPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
- 6-{[(2-CHLOROPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
- 6-{[(2-NITROPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Uniqueness
6-{[(2-METHOXYPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenethylamine moiety.
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
6-[2-(2-methoxyphenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c1-22-15-9-5-2-6-12(15)10-11-18-16(19)13-7-3-4-8-14(13)17(20)21/h2-6,9,13-14H,7-8,10-11H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
GKRNGMBBPQXUCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CC=CCC2C(=O)O |
Origin of Product |
United States |
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